molecular formula C27H42O B12418309 Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7

Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7

Cat. No.: B12418309
M. Wt: 389.7 g/mol
InChI Key: TTXJJFWWNDJDNR-QSUBDFJISA-N
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Description

Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7 is a deuterium-labeled derivative of Cholesta-3,5-diene-7-one. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The molecular formula of this compound is C27H35D7O, and it has a molecular weight of 389.67 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7 involves the incorporation of deuterium atoms into the Cholesta-3,5-diene-7-one molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The product is then purified using techniques such as chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction conditions typically involve acidic or basic environments and elevated temperatures.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. The reaction conditions typically involve the use of solvents such as ethanol or tetrahydrofuran and elevated temperatures.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.

Major Products Formed

Scientific Research Applications

Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7 has several scientific research applications, including:

Mechanism of Action

Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7 exerts its effects through various molecular targets and pathways. As an oxysterol, it can modulate cholesterol homeostasis by binding to liver X receptors and influencing the expression of genes involved in cholesterol metabolism. Additionally, it acts as a negative allosteric modulator of gamma-aminobutyric acid (GABA) receptors, affecting neuronal signaling and potentially influencing pain perception and other neurological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and tracing chemical reactions .

Properties

Molecular Formula

C27H42O

Molecular Weight

389.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one

InChI

InChI=1S/C27H42O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h6,11,17-19,21-23,25H,7-10,12-16H2,1-5H3/t19-,21-,22+,23+,25+,26+,27-/m1/s1/i1D3,2D3,18D

InChI Key

TTXJJFWWNDJDNR-QSUBDFJISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CCC=C4)C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC=C4)C)C

Origin of Product

United States

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